molecular formula C16H18FN3O B2418790 (4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)(2-fluorophenyl)methanone CAS No. 1286713-96-9

(4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)(2-fluorophenyl)methanone

Cat. No.: B2418790
CAS No.: 1286713-96-9
M. Wt: 287.338
InChI Key: MUZRCEBYEYPLET-UHFFFAOYSA-N
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Description

(4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)(2-fluorophenyl)methanone: is a synthetic organic compound that features a combination of imidazole, piperidine, and fluorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)(2-fluorophenyl)methanone typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:

    Formation of the Imidazole Derivative: The imidazole ring is often synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.

    Attachment of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with an intermediate compound.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is typically introduced through electrophilic aromatic substitution reactions, using fluorobenzene derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.

Chemical Reactions Analysis

Types of Reactions

(4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)(2-fluorophenyl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)(2-fluorophenyl)methanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)(2-fluorophenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)(2-chlorophenyl)methanone
  • (4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)(2-bromophenyl)methanone
  • (4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)(2-methylphenyl)methanone

Uniqueness

The uniqueness of (4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)(2-fluorophenyl)methanone lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group, in particular, may enhance its stability and reactivity compared to similar compounds with different substituents.

Properties

IUPAC Name

(2-fluorophenyl)-[4-(imidazol-1-ylmethyl)piperidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN3O/c17-15-4-2-1-3-14(15)16(21)20-8-5-13(6-9-20)11-19-10-7-18-12-19/h1-4,7,10,12-13H,5-6,8-9,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUZRCEBYEYPLET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C=CN=C2)C(=O)C3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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